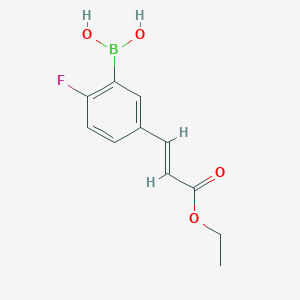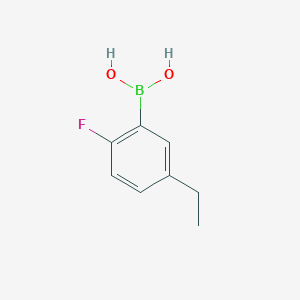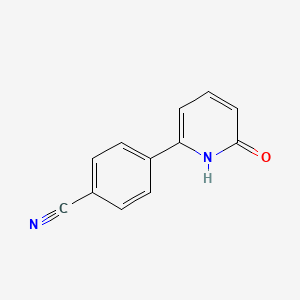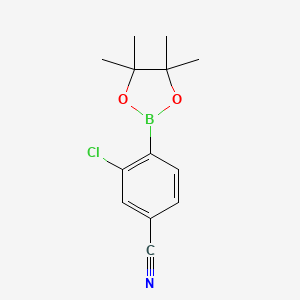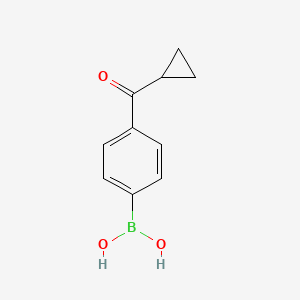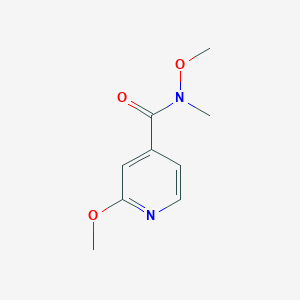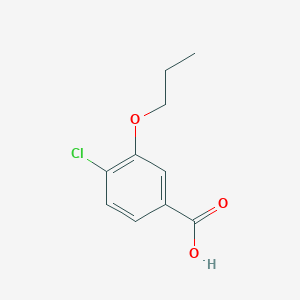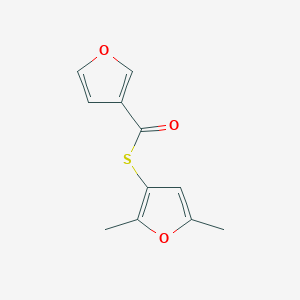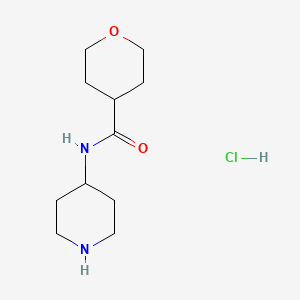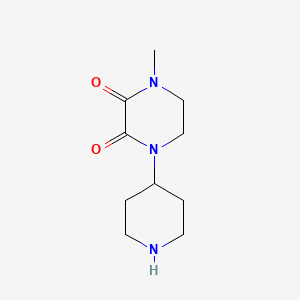
2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
描述
2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H2F8 and a molecular weight of 250.09 g/mol . This compound is characterized by the presence of two fluorine atoms and two trifluoromethyl groups attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of fluorinated benzene derivatives with trifluoromethylating agents. For example, the reaction of fluorobenzene with trifluoromethyl iodide in the presence of a strong base like potassium tert-butoxide can yield the desired product . Another method involves the use of fluorinated acetyl compounds, which react with fluorobenzene under specific conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality compounds .
化学反应分析
Types of Reactions
2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can undergo transformations under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
科学研究应用
2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene has several scientific research applications, including:
作用机制
The mechanism of action of 2,3-difluoro-1,4-bis-(trifluoromethyl)benzene is primarily related to its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine and trifluoromethyl groups. These groups influence the compound’s reactivity and interaction with other molecules, making it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups attached to a benzene ring but lacks the additional fluorine atoms present in 2,3-difluoro-1,4-bis-(trifluoromethyl)benzene.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound contains two trifluoromethyl groups attached to a bipyridine structure, offering different chemical properties and applications.
Uniqueness
This compound is unique due to the combination of fluorine and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications .
属性
IUPAC Name |
2,3-difluoro-1,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F8/c9-5-3(7(11,12)13)1-2-4(6(5)10)8(14,15)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOYZOCIRIBZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


